2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 898443-96-4
Cat. No.: VC5222868
Molecular Formula: C17H13Cl2N3O3S
Molecular Weight: 410.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898443-96-4 |
---|---|
Molecular Formula | C17H13Cl2N3O3S |
Molecular Weight | 410.27 |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C17H13Cl2N3O3S/c1-26-14-5-3-2-4-11(14)16-21-22-17(25-16)20-15(23)9-24-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23) |
Standard InChI Key | VIXXVPVVZFGPNK-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
The compound 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that combines elements of phenoxyacetic acids and oxadiazoles. This compound is not explicitly mentioned in the provided search results, but its components and related compounds offer insights into its potential properties and applications.
Potential Applications
Given its structural components, this compound could potentially exhibit biological activities similar to those of related oxadiazoles and phenoxyacetic acids. Oxadiazoles have been explored for their antimicrobial, anticancer, and enzyme inhibitory properties . Phenoxyacetic acids, like 2,4-D, are known for their herbicidal activity .
Oxadiazoles
Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been studied extensively for their potential as anticancer agents, antimicrobials, and enzyme inhibitors .
Compound Type | Biological Activity |
---|---|
1,2,4-Oxadiazoles | Anticancer, Enzyme Inhibition |
1,3,4-Oxadiazoles | Antimicrobial, Anticancer |
Phenoxyacetic Acids
Phenoxyacetic acids, such as 2,4-D, are widely used as herbicides. They mimic plant hormones, leading to uncontrolled growth and eventual death of susceptible plants .
Compound Type | Application |
---|---|
2,4-D | Herbicide |
Methylthio Substituents
Methylthio substituents are known to influence the biological activity of compounds by altering their lipophilicity and interaction with biological targets .
Synthesis and Characterization
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide would likely involve the condensation of a 2,4-dichlorophenoxyacetic acid derivative with a 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine. Characterization would involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Potential Biological Activities
Given the components of this compound, potential biological activities could include:
-
Herbicidal Activity: Due to the presence of the 2,4-dichlorophenoxy group.
-
Antimicrobial or Anticancer Activity: From the oxadiazole ring and its substituents.
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